N-Ethyl-alpha-phenylphenethylamine hydrochloride
Overview
Description
Ephenidine (hydrochloride) is a dissociative anesthetic that has been sold online as a designer drug. It is known for its psychoactive properties and has been studied for its potential therapeutic applications. Ephenidine (hydrochloride) is a structural isomer of lefetamine, a banned opioid drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ephenidine (hydrochloride) can be synthesized through a multi-step process involving the reaction of 1,2-diphenylethylamine with ethyl iodide in the presence of a base. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of Ephenidine (hydrochloride) involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The final product is purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Ephenidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Ephenidine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Ephenidine to its corresponding amine.
Substitution: Ephenidine can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of Ephenidine.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated Ephenidine derivatives.
Scientific Research Applications
Ephenidine (hydrochloride) has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying dissociative anesthetics.
Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.
Medicine: Explored for its potential use as an anesthetic and for its analgesic properties.
Industry: Utilized in the development of new psychoactive substances and for forensic analysis
Mechanism of Action
Ephenidine (hydrochloride) exerts its effects primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor. It binds to the NMDA receptor and inhibits the influx of calcium ions, leading to a decrease in neuronal excitability. This mechanism is similar to that of other dissociative anesthetics such as ketamine. Ephenidine (hydrochloride) also has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors .
Comparison with Similar Compounds
Ketamine: Another dissociative anesthetic with NMDA receptor antagonist properties.
Methoxphenidine: A structural analog of Ephenidine with similar psychoactive effects.
Diphenidine: Another diarylethylamine with dissociative properties.
Uniqueness: Ephenidine (hydrochloride) is unique in its structural isomerism with lefetamine and its specific binding profile to NMDA receptors. It has a relatively selective, voltage-dependent NMDA antagonist profile, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-ethyl-1,2-diphenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16-17H,2,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSDTAOMYCNNJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-97-5 | |
Record name | Ephenidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: 2MYR&1R &GH | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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